molecular formula C24H26N2O2 B3020662 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one CAS No. 896370-39-1

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one

Cat. No.: B3020662
CAS No.: 896370-39-1
M. Wt: 374.484
InChI Key: DDQXELHKBSPERR-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety fused with a chromenone structure, which is further substituted with tert-butyl groups

Mechanism of Action

Target of Action

The primary target of the compound 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint control, particularly in response to DNA damage.

Mode of Action

It is believed to interact with its target, the serine/threonine-protein kinase chk1, leading to changes in the protein’s activity . This interaction could potentially alter the cell cycle progression and DNA repair mechanisms.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA repair, given the role of its target, the Serine/threonine-protein kinase Chk1 . The downstream effects of these alterations could include changes in cell proliferation and survival.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with the Serine/threonine-protein kinase Chk1 . Potential effects could include alterations in cell cycle progression, DNA repair mechanisms, and ultimately, cell survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable chromenone derivative under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole or chromenone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with different substituents.

    N’-(1,3-benzothiazol-2-yl)-arylamides: Compounds with a benzothiazole moiety instead of benzimidazole.

    N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide: A structurally related compound with different functional groups.

Uniqueness

3-(1H-1,3-benzodiazol-2-yl)-6,8-di-tert-butyl-2H-chromen-2-one is unique due to its specific combination of benzimidazole and chromenone structures, along with the presence of tert-butyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-6,8-ditert-butylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-23(2,3)15-11-14-12-16(21-25-18-9-7-8-10-19(18)26-21)22(27)28-20(14)17(13-15)24(4,5)6/h7-13H,1-6H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQXELHKBSPERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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